molecular formula C25H18Cl2N4O3S B6517264 4-(3,4-dichlorophenyl)-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione CAS No. 899916-05-3

4-(3,4-dichlorophenyl)-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione

Cat. No.: B6517264
CAS No.: 899916-05-3
M. Wt: 525.4 g/mol
InChI Key: GNKKETALABYMAG-UHFFFAOYSA-N
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Description

4-(3,4-dichlorophenyl)-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione is a useful research compound. Its molecular formula is C25H18Cl2N4O3S and its molecular weight is 525.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 524.0476670 g/mol and the complexity rating of the compound is 1070. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-(3,4-dichlorophenyl)-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione is a complex heterocyclic molecule notable for its potential biological activities. This compound is categorized within the pyrido[1,2-a]pyrimidine derivatives, which are recognized for their diverse pharmacological properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The chemical structure of this compound features multiple functional groups that contribute to its biological activity. Its molecular formula is C25H18Cl2N4O3SC_{25}H_{18}Cl_2N_4O_3S with a molecular weight of approximately 525.4 g/mol. The presence of chlorine atoms, nitrogen, oxygen, and sulfur in its structure suggests a potential for interactions with various biological targets.

PropertyValue
Molecular FormulaC25H18Cl2N4O3SC_{25}H_{18}Cl_2N_4O_3S
Molecular Weight525.4 g/mol
CAS Number899916-05-3

Research indicates that pyrido[1,2-a]pyrimidine derivatives often target key enzymes involved in cellular processes. Notably, this compound may inhibit dihydrofolate reductase (DHFR) and various kinases. DHFR is crucial for DNA synthesis and repair; thus, its inhibition can lead to reduced proliferation of cancer cells . Additionally, compounds in this class have shown promise as inhibitors of JmjC histone N-methyl lysine demethylases (KDMs) , which play significant roles in epigenetic regulation .

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrido[1,2-a]pyrimidine derivatives:

  • KDM Inhibition : A series of analogs demonstrated potent inhibition against KDM enzymes with selectivity profiles indicating potential for targeted cancer therapies . The compound's ability to bind to Fe(II) at the active site enhances its efficacy.
  • Cell Proliferation Assays : In vitro studies revealed that derivatives significantly inhibited the proliferation of various cancer cell lines (e.g., breast and prostate cancer) at micromolar concentrations .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Preliminary assays indicate activity against certain bacterial strains, although further studies are required to elucidate the mechanism and specificity of action.

Case Study 1: KDM Inhibition

A study published in ACS Medicinal Chemistry Letters reported on a series of pyrido[1,2-a]pyrimidine derivatives where one analog exhibited an IC50 value of 50 nM against KDM4B . This highlights the compound's potential as a therapeutic agent in epigenetic modulation.

Case Study 2: Anticancer Efficacy

In a recent investigation involving multiple cancer cell lines, the compound was shown to induce apoptosis in a dose-dependent manner. Flow cytometry analysis indicated significant increases in sub-G1 phase populations, suggesting effective cell cycle arrest .

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18Cl2N4O3S/c26-17-9-8-15(12-18(17)27)31-23(33)22-16-5-1-2-6-19(16)35-24(22)30(25(31)34)13-14-11-21(32)29-10-4-3-7-20(29)28-14/h3-4,7-12H,1-2,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKKETALABYMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)CC5=CC(=O)N6C=CC=CC6=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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